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molecular formula C8H14O2 B8640069 2-Methyleneheptanoic acid

2-Methyleneheptanoic acid

Cat. No. B8640069
M. Wt: 142.20 g/mol
InChI Key: LANHEKZGKDEWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04477384

Procedure details

The distilled acid, 20 g, containing 14% of unreacted heptanoic acid, was treated at room temperature (22° C.) with 100 g absolute methanol and 0.4 ml of the methanol complex solution of boron trifluoride. After standing for 1 hr., 100 ml of water was added and the layers were separated. The water was extracted twice with 100 ml portions of hexane. The combined layer was freed from hexane by evaporation, and the residue was fractionally distilled. The forerun 2.7 g, boiling range 77°-120° C. vapor temperature at 20mm Hg contained mostly the methyl ester of the saturated acid. The residue, 15.4 g contained 98% acid by titration and consisted of 99% α-pentylacrylic acid according to the gas chromatographic analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH3:10]O.B(F)(F)F>O>[CH2:3]([C:2](=[CH2:10])[C:1]([OH:9])=[O:8])[CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)(=O)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The water was extracted twice with 100 ml portions of hexane
CUSTOM
Type
CUSTOM
Details
The combined layer was freed from hexane by evaporation
DISTILLATION
Type
DISTILLATION
Details
the residue was fractionally distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCCC)C(C(=O)O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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